molecular formula C7H7N5 B1441281 2-(1H-imidazol-1-yl)pyrimidin-5-amine CAS No. 1211539-01-3

2-(1H-imidazol-1-yl)pyrimidin-5-amine

Cat. No.: B1441281
CAS No.: 1211539-01-3
M. Wt: 161.16 g/mol
InChI Key: VARDYVYNVNMVON-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrimidine moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole-pyrimidine derivatives.

Scientific Research Applications

2-(1H-imidazol-1-yl)pyrimidin-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-2-yl)pyridine
  • 2-(1H-imidazol-4-yl)pyrimidine
  • 2-(1H-imidazol-1-yl)benzene

Uniqueness

2-(1H-imidazol-1-yl)pyrimidin-5-amine is unique due to the specific positioning of the imidazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-imidazol-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARDYVYNVNMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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